molecular formula C11H18FN3O9S2 B14325141 2-[4-(4-fluorophenyl)-4-oxobutyl]guanidine;sulfuric acid CAS No. 101221-58-3

2-[4-(4-fluorophenyl)-4-oxobutyl]guanidine;sulfuric acid

Cat. No.: B14325141
CAS No.: 101221-58-3
M. Wt: 419.4 g/mol
InChI Key: UYJRMVXICRIONA-UHFFFAOYSA-N
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Description

2-[4-(4-fluorophenyl)-4-oxobutyl]guanidine;sulfuric acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a guanidine group linked to a 4-fluorophenyl-4-oxobutyl chain, combined with sulfuric acid. Its distinct structure allows it to participate in a variety of chemical reactions, making it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-fluorophenyl)-4-oxobutyl]guanidine typically involves the reaction of 4-fluorobenzaldehyde with a suitable guanidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The resulting intermediate is then treated with sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to monitor the reaction conditions and the purity of the final product. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the compound in its purest form.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-fluorophenyl)-4-oxobutyl]guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

2-[4-(4-fluorophenyl)-4-oxobutyl]guanidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(4-fluorophenyl)-4-oxobutyl]guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluorophenyl)-4-oxobut-2-enoic acid
  • 4-Fluoro-α-(trifluoromethyl)benzenebutanoic acid
  • (Z)-4-(4-Acetylphenylamino)-3-methyl-4-oxobut-2-enoic acid

Uniqueness

2-[4-(4-fluorophenyl)-4-oxobutyl]guanidine stands out due to its guanidine group, which imparts unique reactivity and binding properties. This makes it particularly valuable for applications requiring specific interactions with biological targets or for the synthesis of complex organic molecules.

Properties

CAS No.

101221-58-3

Molecular Formula

C11H18FN3O9S2

Molecular Weight

419.4 g/mol

IUPAC Name

2-[4-(4-fluorophenyl)-4-oxobutyl]guanidine;sulfuric acid

InChI

InChI=1S/C11H14FN3O.2H2O4S/c12-9-5-3-8(4-6-9)10(16)2-1-7-15-11(13)14;2*1-5(2,3)4/h3-6H,1-2,7H2,(H4,13,14,15);2*(H2,1,2,3,4)

InChI Key

UYJRMVXICRIONA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCN=C(N)N)F.OS(=O)(=O)O.OS(=O)(=O)O

Origin of Product

United States

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